2-[(Azetidin-3-yloxy)methyl]-5-chloro-1-methyl-1H-imidazole
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Description
2-[(Azetidin-3-yloxy)methyl]-5-chloro-1-methyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with an azetidin-3-yloxy group, a chlorine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Azetidin-3-yloxy)methyl]-5-chloro-1-methyl-1H-imidazole typically involves the following steps:
Formation of the Azetidin-3-yloxy Intermediate: The azetidin-3-yloxy group can be synthesized by reacting azetidine with an appropriate alkylating agent under basic conditions.
Imidazole Ring Formation: The imidazole ring can be constructed using a multi-step process involving the cyclization of suitable precursors. One common method involves the reaction of glyoxal with ammonia and formaldehyde to form
Properties
Molecular Formula |
C8H12ClN3O |
---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
2-(azetidin-3-yloxymethyl)-5-chloro-1-methylimidazole |
InChI |
InChI=1S/C8H12ClN3O/c1-12-7(9)4-11-8(12)5-13-6-2-10-3-6/h4,6,10H,2-3,5H2,1H3 |
InChI Key |
LBCSYVJJPCTZOS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1COC2CNC2)Cl |
Origin of Product |
United States |
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